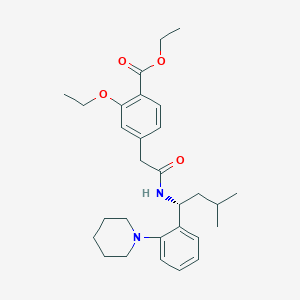
(R)-Éster Etílico de Repaglinida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate is a complex organic compound with a molecular formula of C29H40N2O4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxy group, a piperidinyl phenyl group, and a benzoate ester.
Aplicaciones Científicas De Investigación
Ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
Target of Action
Similar compounds like etomidate, an imidazole derivative, have been found to interact with specific γ-aminobutyric acid type a receptor subtypes in the central nervous system
Mode of Action
It’s known that esters can undergo hydrolysis under acidic or basic conditions . This process involves the breaking of the ester bond, resulting in the formation of an alcohol and a carboxylic acid or its salt . The exact interaction of ®-Repaglinide Ethyl Ester with its targets and the resulting changes are yet to be determined.
Biochemical Pathways
For instance, ester bonds can be hydrolyzed stepwise, with the common degradation product being phthalic acid, which is finally converted to CO2 and H2O .
Pharmacokinetics
Similar compounds like eicosapentaenoic acid ethyl ester have been studied, and it was found that their pharmacokinetic profile demonstrated a slowly cleared, extensively distributed molecule with dose linearity and comparable exposures with bid and qd regimens .
Result of Action
It’s known that the hydrolysis of esters can lead to the formation of alcohols and carboxylic acids or their salts . These products can have various effects depending on their nature and the context of the reaction.
Action Environment
The action, efficacy, and stability of ®-Repaglinide Ethyl Ester can be influenced by various environmental factors. For instance, the hydrolysis of esters can be affected by the pH of the environment . Moreover, the presence of specific enzymes, such as esterases, can catalyze the hydrolysis of esters
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R)-Repaglinide Ethyl Ester typically involves multiple steps. One common method includes the reaction of 2-ethoxybenzoic acid with an appropriate amine to form an amide intermediate. This intermediate is then subjected to further reactions, including esterification and alkylation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives of the original compound.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (R)-Repaglinide Ethyl Ester include:
Repaglinide impurity E: 2-Ethoxy-4-{2-{{(1R)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino}-2-oxoethyl}benzoic acid.
Other benzoate esters: Various derivatives of benzoic acid with different substituents.
Uniqueness
What sets (R)-Repaglinide Ethyl Ester apart is its specific combination of functional groups, which confer unique chemical and biological properties. This compound’s structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N2O4/c1-5-34-27-19-22(14-15-24(27)29(33)35-6-2)20-28(32)30-25(18-21(3)4)23-12-8-9-13-26(23)31-16-10-7-11-17-31/h8-9,12-15,19,21,25H,5-7,10-11,16-18,20H2,1-4H3,(H,30,32)/t25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCMVLQJMIXDSI-RUZDIDTESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)CC(=O)N[C@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
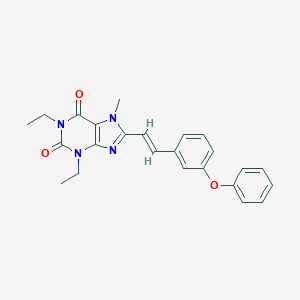
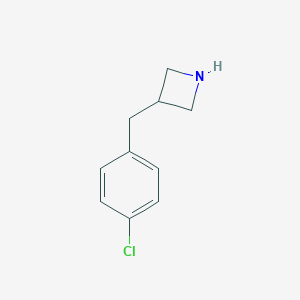
![3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine](/img/structure/B121565.png)
![3-[(5-Chloro-2-thienyl)methyl]azetidine](/img/structure/B121569.png)
![3-[(2-Methoxyphenyl)methyl]azetidine](/img/structure/B121571.png)
![3-[(2,3-Dimethoxyphenyl)methyl]azetidine](/img/structure/B121573.png)
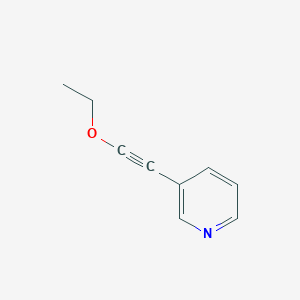
![3-[(3-Bromophenyl)methyl]azetidine](/img/structure/B121575.png)
![3-[(5-Bromo-2-fluorophenyl)methyl]azetidine](/img/structure/B121584.png)

![Tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-YL]acetate](/img/structure/B121590.png)
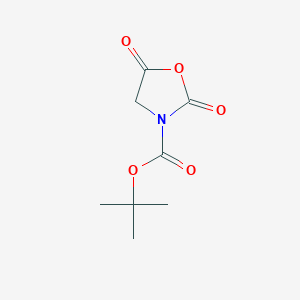
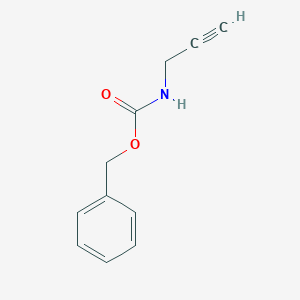
![3-[[4-(Trifluoromethyl)phenyl]methyl]azetidine](/img/structure/B121596.png)
